An In-depth Technical Guide to the Chemical Properties of 2,2'-[1,4-Phenylenebis(oxy)]diacetic Acid
An In-depth Technical Guide to the Chemical Properties of 2,2'-[1,4-Phenylenebis(oxy)]diacetic Acid
Abstract: This guide provides a comprehensive technical overview of 2,2'-[1,4-phenylenebis(oxy)]diacetic acid (CAS No. 2245-53-6), a bifunctional aromatic dicarboxylic acid. We will delve into its core chemical and physical properties, spectral characteristics, synthesis, and reactivity. Furthermore, this document explores its potential applications as a structural scaffold and versatile building block, particularly for professionals in drug discovery and materials science. The symmetrical nature of this molecule, featuring a rigid phenylene core flanked by flexible carboxymethoxy groups, makes it an intriguing candidate for constructing complex molecular architectures.
Compound Identification and Structure
2,2'-[1,4-Phenylenebis(oxy)]diacetic acid is a symmetrical molecule built upon a hydroquinone core. The two hydroxyl groups of the hydroquinone are ether-linked to the alpha-carbon of two acetic acid moieties. This structure imparts both rigidity from the central aromatic ring and flexibility from the two ether linkages and terminal carboxylic acid groups.
Key Identifiers:
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Systematic IUPAC Name: 2-[4-(carboxymethoxy)phenoxy]acetic acid.[1]
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Common Synonyms: 1,4-Phenylenedioxydiacetic acid, Hydroquinone-O,O'-diacetic acid, 1,4-Dicarboxymethoxybenzene.[1]
Caption: Chemical structure of 2,2'-[1,4-Phenylenebis(oxy)]diacetic acid.
Physicochemical Properties
The compound is typically supplied as an off-white to light tan powder.[2] Its physical properties are dominated by the polar carboxylic acid groups and the rigid aromatic core, leading to a high melting point and limited solubility in water.
| Property | Value | Source(s) |
| Appearance | Off-white to light tan powder | [2] |
| Melting Point | 251 °C | [2] |
| Boiling Point | 449.7 ± 25.0 °C (at 760 mmHg, Estimated) | [2] |
| Density | 1.4 ± 0.1 g/cm³ (Estimated) | [2] |
| Water Solubility | Slightly soluble | [2] |
| XLogP3 | 0.8 | [1] |
| Topological Polar Surface Area | 93.1 Ų | [1] |
Spectral Data and Analysis
While comprehensive, experimentally verified spectra for this specific compound are not widely published, we can predict the key features based on its structure. This predictive analysis is crucial for researchers in confirming the identity and purity of synthesized material.
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to be relatively simple due to the molecule's C₂h symmetry.
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Aromatic Protons (Ar-H): The four protons on the central phenyl ring are chemically equivalent. They should appear as a sharp singlet. Given the electron-donating nature of the ether oxygen, this peak is expected in the aromatic region, likely around δ 6.8-7.0 ppm .
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Methylene Protons (-O-CH₂-): The four protons of the two methylene groups are also equivalent. They will appear as a singlet adjacent to an electronegative oxygen atom, anticipated around δ 4.6-4.8 ppm .
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Carboxylic Acid Protons (-COOH): The two acidic protons will appear as a broad singlet at a downfield chemical shift, typically δ > 10 ppm . The exact position is highly dependent on the solvent and concentration.
For comparison, the related isomer 1,4-phenylenediacetic acid (CAS 7325-46-4), which has methylene bridges instead of ether linkages, shows its aromatic protons at δ 7.19 ppm and its methylene protons at δ 3.53 ppm in DMSO-d₆.[3] The downfield shift of the methylene protons in our target compound is expected due to the direct attachment to the more electronegative ether oxygen.
¹³C NMR Spectroscopy (Predicted)
The symmetry of the molecule will also simplify the ¹³C NMR spectrum.
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Carboxylic Carbonyl (-C=O): Expected in the range of δ 169-172 ppm .
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Aromatic C-O: The two carbons on the phenyl ring attached to the ether oxygens are expected around δ 150-155 ppm .
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Aromatic C-H: The four carbons on the phenyl ring attached to hydrogens are expected around δ 115-120 ppm .
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Methylene Carbon (-O-CH₂-): The methylene carbons are expected around δ 65-70 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹ . This is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ .
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C-O-C Stretch (Aryl Ether): Strong, characteristic bands for the asymmetric and symmetric stretching of the aryl-alkyl ether linkage, typically found around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
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C=C Stretch (Aromatic): Multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.
Synthesis and Purification
A standard and reliable method for synthesizing this compound is the Williamson ether synthesis . This protocol involves the reaction of hydroquinone with a haloacetic acid, typically chloroacetic or bromoacetic acid, under basic conditions.
Conceptual Synthesis Workflow
Caption: A typical Williamson ether synthesis workflow for the target compound.
Detailed Experimental Protocol
Causality: The protocol's success hinges on the initial deprotonation of hydroquinone's weakly acidic phenolic hydroxyl groups by a strong base (NaOH). This creates the highly nucleophilic sodium diphenoxide intermediate, which is essential for the subsequent Sₙ2 reaction.
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Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone in an aqueous solution of sodium hydroxide (2.2 to 2.5 molar equivalents). The number of equivalents is critical; sufficient base is needed to deprotonate both phenolic hydroxyls and to neutralize the haloacetic acid.
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Nucleophilic Substitution: To the resulting sodium diphenoxide solution, add a solution of sodium chloroacetate (or chloroacetic acid) (at least 2.0 molar equivalents) portion-wise to control any initial exotherm.
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Reaction: Heat the mixture to reflux (approximately 100-120°C) and maintain for 2-4 hours. The progress can be monitored by TLC.
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Workup and Precipitation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 1. This step is crucial as it protonates the disodium carboxylate salt, causing the much less soluble dicarboxylic acid to precipitate out of the solution.
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Isolation: Collect the resulting white or off-white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl) and any unreacted starting materials.
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Purification: For high-purity material suitable for drug development applications, recrystallization is necessary. Acetic acid or a large volume of hot water are effective solvents. The crude product is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly, promoting the formation of well-defined crystals.
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Drying: Dry the purified crystals under vacuum to yield 2,2'-[1,4-phenylenebis(oxy)]diacetic acid.
Reactivity and Stability
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Acid-Base Reactivity: As a dicarboxylic acid, it readily reacts with bases to form carboxylate salts. It will react exothermically with both organic and inorganic bases.[4][5]
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Esterification: The carboxylic acid groups can be esterified under standard conditions (e.g., Fischer esterification with an alcohol and acid catalyst) to produce diesters. Various diester derivatives have been reported.[6][7][8]
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Stability: The molecule is stable under normal laboratory conditions.[9] It is incompatible with strong bases and strong oxidizing agents.[9] As an aromatic ether, the C-O bond is generally robust and not easily cleaved.
Applications in Research and Drug Development
The rigid, symmetric, and bifunctional nature of 2,2'-[1,4-phenylenebis(oxy)]diacetic acid makes it a valuable building block in several advanced applications.
Scaffold for Bifunctional Molecules
In modern drug discovery, bifunctional molecules are designed to bind to two different biological targets simultaneously, inducing a novel biological effect.[10][11] This compound provides an ideal central scaffold or linker for creating such molecules. The two carboxylic acid termini can be functionalized to attach two different pharmacophores.
Caption: Use as a scaffold for creating bifunctional drugs.
The defined length and rigidity of the phenylenedioxy core allow for precise spatial positioning of the attached pharmacophores, a critical parameter in the design of molecules like PROTACs (Proteolysis Targeting Chimeras) or other chemical inducers of dimerization.[10][11][12]
Monomer for Coordination Polymers and MOFs
The dicarboxylate nature of the molecule makes it an excellent bidentate ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The related isomer, 1,4-phenylenediacetic acid, has been successfully used to create luminescent zinc coordination polymers, demonstrating the utility of this structural class in materials science. The choice of linker—combining both rigid aromatic and flexible aliphatic elements—is key to engineering novel framework structures.
Phenoxyacetic Acid Derivatives in Medicine
The broader class of phenoxyacetic acid derivatives has shown significant biological activity. For instance, they have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. This suggests that libraries based on the 2,2'-[1,4-phenylenebis(oxy)]diacetic acid core could be synthesized and screened for a variety of biological targets.
Safety and Handling
This compound is classified as an irritant.[2]
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Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13]
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Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[13] In case of eye contact, rinse immediately with plenty of water and seek medical advice.
References
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Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem . pubchem.ncbi.nlm.nih.gov. [Online] Available at: [Link]
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Design and applications of bifunctional small molecules: Why two heads are better than one . Arkin, M. R., et al.. [Online] Available at: [Link]
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1,4-Phenylenedioxydiacetic acid | C10H10O6 | CID 75251 - PubChem . pubchem.ncbi.nlm.nih.gov. [Online] Available at: [Link]
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Phenoxyacetic acid - Wikipedia . en.wikipedia.org. [Online] Available at: [Link]
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Bifunctional Small Molecules That Induce Nuclear Localization and Targeted Transcriptional Regulation | Journal of the American Chemical Society . Henning, P. A., et al.. [Online] Available at: [Link]
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Bifunctional Molecules beyond PROTACs - American Chemical Society . Heightman, T. D.. [Online] Available at: [Link]
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PHENOXYACETIC ACID FOR SYNTHESIS - Loba Chemie . . [Online] Available at: [Link]
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THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE - Organic Syntheses Procedure . . [Online] Available at: [Link]
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1,4-Phenylenediacetic acid - the NIST WebBook . webbook.nist.gov. [Online] Available at: [Link]
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1,4-phenylenebis(oxy)]bis-, bis[2-(diethylamino)ethyl]ester, dihydrochloride - Axsyn . . [Online] Available at: [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) . hmdb.ca. [Online] Available at: [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data . . [Online] Available at: [Link]
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IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3) . . [Online] Available at: [Link]
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